molecular formula C26H29FN6O2 B11424557 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B11424557
M. Wt: 476.5 g/mol
InChI Key: IQZKHIJETSKYTJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of purine-2,6-dione derivatives characterized by a piperazine-methyl substituent at the 8-position and an arylalkyl group at the 7-position. Its structure includes:

  • 7-position: A 3-methylbenzyl (m-tolylmethyl) group, contributing to lipophilicity and steric bulk.
  • Purine core: 1,3-dimethyl substitutions, which may enhance metabolic stability and influence binding interactions.

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-18-7-6-8-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-5-4-9-20(21)27/h4-10,15H,11-14,16-17H2,1-3H3

InChI Key

IQZKHIJETSKYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable alkylating agent to introduce the methyl group. This is followed by the condensation with a purine derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.

Scientific Research Applications

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the purine-2,6-dione scaffold but differ in substituents, leading to variations in bioactivity and physicochemical properties.

Piperazine Substituent Variations

Compound Piperazine Substituent Key Findings Evidence ID
Target Compound 2-Fluorophenyl Potential enhanced receptor binding due to electron-withdrawing fluorine. N/A
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione 4-Fluorophenyl Para-fluorine may alter receptor selectivity compared to ortho-substituted analogs.
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione 2-Hydroxyethyl Hydrophilic substituent likely reduces membrane permeability but improves solubility.
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)purine-2,6-dione derivatives Piperazinyl-acetyl Acetyl linker with aromatic amines showed antiasthmatic activity (PDE3 inhibition) .

7-Position Substituent Variations

Compound 7-Position Group Impact on Activity Evidence ID
Target Compound 3-Methylbenzyl Moderate lipophilicity; may balance bioavailability and target engagement. N/A
7-(3-Phenylpropyl) derivatives 3-Phenylpropyl Increased steric bulk may hinder binding in some receptors but enhance others (e.g., PDEs) .
7-(2-Hydroxy-3-(2-methylphenoxy)propyl) Hydroxy-phenoxypropyl Polar groups may limit CNS penetration but improve solubility .
7-[3-(4-Substituted-piperazin-1-yl)alkyl] Alkyl-piperazine chains Antihistaminic activity correlated with substituents like phenylthiopropyl vs. phenoxy .

Purine Core Modifications

Compound Purine Substitutions Functional Implications Evidence ID
Target Compound 1,3-Dimethyl Methyl groups may reduce oxidative metabolism, prolonging half-life. N/A
8-Methoxy-1,3-dimethylpurine-2,6-dione 8-Methoxy Methoxy group alters electronic properties; tested for chemopreventive action .
Pyrido[1,2-e]purine-2,4-dione Pyridine-fused core Structural divergence leads to fluorescence properties; limited bioactivity data .

Key Research Findings

Electron-Withdrawing Groups Enhance Activity : Derivatives with halogen (e.g., fluorine) or nitro groups on aryl substituents showed superior antiasthmatic activity, likely due to improved PDE3 inhibition .

Substituent Position Matters : Ortho-fluorophenyl (target compound) vs. para-fluorophenyl () may influence receptor binding orientation and selectivity .

Hydrophilic vs. Lipophilic Balance: Hydroxyethyl or phenoxypropyl groups improve solubility but may reduce CNS activity, whereas arylalkyl groups (e.g., 3-methylbenzyl) optimize membrane permeability .

Antihistaminic Activity: Piperazine-linked (phenylthio)propyl derivatives outperformed phenoxy analogs in histamine receptor blockade, highlighting substituent-specific effects .

Biological Activity

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione , also known by its CAS number 851938-82-4, is a synthetic derivative belonging to the purine class of compounds. Its structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including anti-inflammatory properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2C_{26}H_{29}FN_{6}O_{2} with a molecular weight of approximately 476.56 g/mol. The compound features a complex structure that includes a piperazine ring and multiple aromatic substituents which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H29FN6O2
Molecular Weight476.56 g/mol
CAS Number851938-82-4

Anti-inflammatory Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.

In a study evaluating various pyrimidine derivatives, some exhibited IC50 values against COX-2 comparable to that of celecoxib (IC50 = 0.04 μmol), suggesting that similar mechanisms may be applicable to our compound of interest .

Receptor Interaction

The compound's structure suggests potential interactions with various neurotransmitter receptors. Compounds containing piperazine moieties are often studied for their affinity towards serotonin and dopamine receptors. For example, research has shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders.

A related study highlighted the antidepressant potential of nitrogen-containing heterocycles, indicating that modifications to the piperazine structure can enhance receptor binding affinity and selectivity . This suggests that our compound may also possess similar properties.

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, compounds structurally related to our target demonstrated significant reductions in inflammation markers. The study utilized both in vitro and in vivo methodologies to assess the efficacy of these compounds against established inflammatory responses .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperazine derivatives indicated their potential as anxiolytic agents. The study assessed behavioral changes in animal models following administration of these compounds, noting significant anxiolytic effects . Given the structural similarities, it is plausible that our compound may exhibit comparable neuropharmacological activities.

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